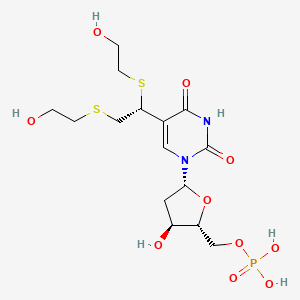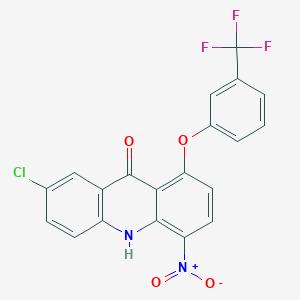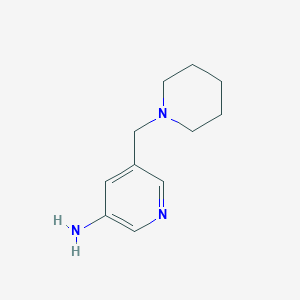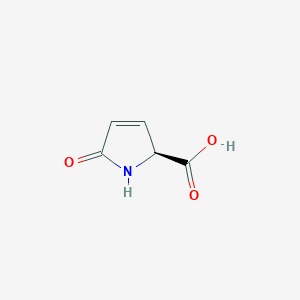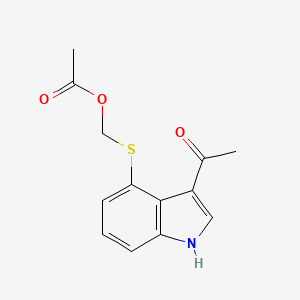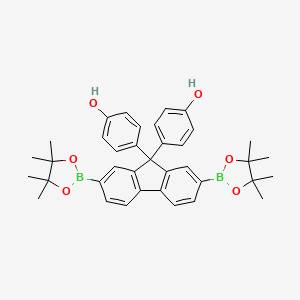
4,4'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with two boronate ester groups and two phenol groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a series of Friedel-Crafts alkylation reactions.
Introduction of Boronate Ester Groups: The boronate ester groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a dibromo-fluorene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of Phenol Groups: The phenol groups are introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The boronate ester groups can be reduced to form boronic acids.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Boronic acids.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with unique mechanical and electrical properties.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is primarily related to its ability to participate in electron transfer processes. The boronate ester groups facilitate the formation of stable boron-oxygen bonds, which can interact with various molecular targets. The phenol groups can form hydrogen bonds and participate in redox reactions, further enhancing the compound’s reactivity and functionality.
類似化合物との比較
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Comparison:
- Structural Differences: While similar in having boronate ester groups, the core structures differ, leading to variations in electronic properties and reactivity.
- Unique Properties: The presence of phenol groups in 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol provides additional sites for hydrogen bonding and redox reactions, making it more versatile in certain applications.
特性
分子式 |
C37H40B2O6 |
|---|---|
分子量 |
602.3 g/mol |
IUPAC名 |
4-[9-(4-hydroxyphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C37H40B2O6/c1-33(2)34(3,4)43-38(42-33)25-13-19-29-30-20-14-26(39-44-35(5,6)36(7,8)45-39)22-32(30)37(31(29)21-25,23-9-15-27(40)16-10-23)24-11-17-28(41)18-12-24/h9-22,40-41H,1-8H3 |
InChIキー |
NFKGHTNAQQMHLB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


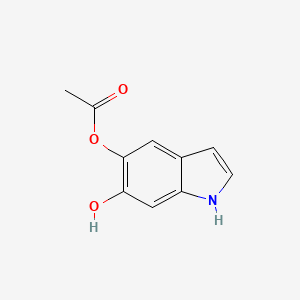
![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)
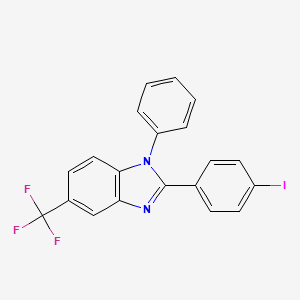

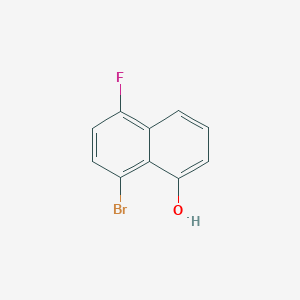

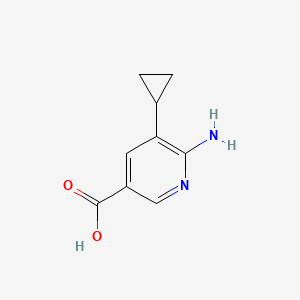
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
